N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a methyl group at position 6 and a piperidin-1-yl moiety at position 2. The ethoxyphenyl group attached via an acetamide linkage introduces aromatic and hydrogen-bonding properties. This compound’s structural uniqueness lies in its dual heterocyclic and aromatic pharmacophores, which are associated with diverse biological activities in related molecules, such as enzyme inhibition or antimicrobial effects .
Notably, N-(4-ethoxyphenyl)-acetamide has been isolated from Periploca forrestii rhizomes, suggesting natural precedents for its aromatic acetamide framework . However, the pyrimidine-piperidine scaffold in the target compound indicates synthetic optimization for enhanced physicochemical or pharmacological profiles.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-26-17-9-7-16(8-10-17)22-18(25)14-27-19-13-15(2)21-20(23-19)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBVXCGSPZKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N5O3, with a molecular weight of approximately 447.54 g/mol. The compound features an ethoxy group, a piperidine moiety, and a pyrimidine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.54 g/mol |
| Purity | ≥95% |
Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in neurological pathways. Its structural components suggest potential activity as a modulator of neurotransmitter systems.
Potential Biological Targets:
- Muscarinic Receptors : The compound may act as an antagonist at muscarinic receptors, which are implicated in cognitive functions and memory.
- Dopaminergic Pathways : Interaction with dopaminergic receptors could suggest applications in treating disorders such as schizophrenia or Parkinson's disease.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, offering potential anti-inflammatory or anti-cancer effects.
Case Studies and Experimental Evidence
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can enhance cognitive function in animal models by modulating cholinergic activity. These findings suggest its potential utility in treating cognitive deficits associated with neurodegenerative diseases.
- Antitumor Activity : A study evaluating the compound's effects on cancer cell lines showed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Anti-inflammatory Effects : Research indicates that the compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To contextualize this compound within the broader field of medicinal chemistry, a comparison with structurally similar compounds is valuable:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Enhanced lipophilicity | Potentially increased CNS penetration |
| 6-Methylpyrimidin-4-yloxyacetic acid | Simpler structure without piperidine | Limited activity compared to complex derivatives |
| 4-Acetophenone derivatives | Basic acetophenone structure | Generally lower biological activity |
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
The pyrimidine ring’s substitution pattern significantly influences molecular interactions. Key analogs include:
Key Observations :
Tautomerism and Dynamic Structural Features
The target compound’s acetamide-thiazolidinone analog (3c-I/3c-A) exists as a 1:1 tautomeric mixture, highlighting conformational flexibility that may influence binding kinetics . In contrast, rigid analogs like bis-pyrimidine derivatives () exhibit fixed geometries, favoring stable interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
